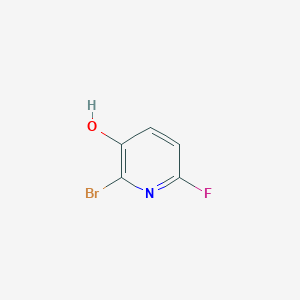

2-Bromo-6-fluoropyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIUDLUPZZLSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-6-fluoropyridin-3-ol CAS 1256822-94-2 properties

An In-depth Technical Guide to 2-Bromo-6-fluoropyridin-3-ol (CAS 1256822-94-2)

Abstract

This document provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. While detailed experimental data for this specific compound (CAS 1256822-94-2) is limited in publicly accessible literature, this guide synthesizes available information, predictive data, and expert analysis of its structural analogues to offer valuable insights for research and development. We will explore its physicochemical properties, propose a logical synthetic pathway, analyze its chemical reactivity based on its functional groups, and discuss its potential applications as a key building block in the design of novel therapeutics and agrochemicals.

Core Molecular Profile and Physicochemical Properties

This compound is a trifunctionalized pyridine ring system. The strategic placement of a bromine atom, a fluorine atom, and a hydroxyl group creates a versatile scaffold with a unique electronic and steric profile. The bromine at the C2 position serves as an excellent leaving group for cross-coupling reactions, the fluorine at C6 modulates the ring's electronics and metabolic stability, and the hydroxyl group at C3 provides a handle for further derivatization and influences the molecule's acidity and solubility.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 1256822-94-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₅H₃BrFNO | [2] |

| Molecular Weight | 191.99 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-bromo-6-fluoro-3-hydroxypyridine, 6-Fluoro-3-hydroxy-2-bromopyridine | [4] |

| Predicted Boiling Point | 350.7 ± 37.0 °C at 760 mmHg | [8] |

| Predicted Density | 1.891 ± 0.06 g/cm³ | [8] |

| SMILES | OC1=CC=C(F)N=C1Br | [2] |

| InChIKey | DRIUDLUPZZLSBP-UHFFFAOYSA-N | [7] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2] |

Plausible Synthetic Strategy

A specific, validated synthesis for this compound is not detailed in readily available literature. However, based on established methodologies for the synthesis of related functionalized pyridines, a plausible multi-step synthetic route can be conceptualized. A common strategy involves the construction of the substituted pyridine ring, often starting from a precursor that allows for the sequential introduction of the required functional groups.

A logical approach would start from a suitable aminopyridine precursor, leveraging diazotization for fluorination and regioselective bromination.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical Protocol):

-

Diazotization of the Amino Precursor:

-

Dissolve 2-Amino-6-bromo-3-hydroxypyridine in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄) or an HF-Pyridine complex, at a low temperature (typically 0-5 °C).

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the intermediate diazonium salt. The choice of an anhydrous fluoride source like HF-Pyridine is often preferred to minimize side reactions. This step is analogous to procedures described for other fluoropyridine syntheses.[9]

-

-

Fluorination (Balz-Schiemann Reaction or variant):

-

The resulting diazonium salt is then gently warmed. The thermal decomposition of the diazonium tetrafluoroborate salt releases nitrogen gas and generates the desired this compound.

-

The reaction mixture is then neutralized, and the product is extracted using a suitable organic solvent (e.g., ethyl acetate).

-

Purification would be achieved via column chromatography on silica gel.

-

Self-Validating System: Throughout this proposed synthesis, progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity would be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the observed data with the expected analytical profile described in Section 4.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key functional groups. The interplay between these groups makes it a highly valuable and versatile building block.

Caption: Key reactivity pathways of this compound.

-

C2-Bromine Atom: The bromine atom is an excellent leaving group, making this position the primary site for modification via palladium-catalyzed cross-coupling reactions.[10] This allows for the straightforward introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern drug discovery.[11]

-

C3-Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form an alkoxide. This allows for O-alkylation or O-acylation reactions to introduce ether or ester functionalities. Furthermore, the hydroxyl group is a strong ortho-, para-directing group in electrophilic aromatic substitution, although the pyridine ring itself is electron-deficient.

-

C6-Fluorine Atom: The fluorine atom is a poor leaving group in nucleophilic aromatic substitution compared to bromine. This differential reactivity allows for selective chemistry at the C2 position. The high electronegativity of fluorine also lowers the pKa of the pyridine nitrogen, reducing its basicity, and can enhance metabolic stability and binding affinity in a final drug candidate.[10]

Analytical Characterization Profile (Expected)

While specific spectral data is not published, an analytical profile can be predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Three signals in the aromatic region (approx. 6.5-8.0 ppm).- One broad singlet for the hydroxyl proton (variable chemical shift, D₂O exchangeable).- The two aromatic protons on the pyridine ring will appear as doublets or doublet of doublets due to H-H and H-F coupling. |

| ¹³C NMR | - Five distinct signals for the five carbon atoms of the pyridine ring.- The carbon bearing the hydroxyl group (C3) would be significantly downfield (approx. 150-160 ppm).- The carbons attached to the halogens (C2 and C6) will also be downfield, with their shifts influenced by both the halogen and their position relative to the nitrogen.- C-F coupling will be observable, resulting in splitting of the C6 signal and potentially smaller couplings to C5 and C4.[12][13] |

| Mass Spec (MS) | - A distinct molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. |

| Infrared (IR) | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.- Characteristic C=C and C=N stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region. |

Applications in Drug Discovery and Development

Halogenated pyridines are privileged scaffolds in medicinal chemistry. This compound serves as a valuable intermediate for building more complex molecules with potential therapeutic activity.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional handles on this molecule allow for the systematic exploration of the chemical space around the core to optimize binding to the target kinase.

-

Synthesis of Agrochemicals: The inclusion of fluorine in a molecule often enhances its biological activity and metabolic stability, properties that are highly desirable in the development of new herbicides, insecticides, and fungicides.[10]

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in FBDD screening to identify initial hit compounds that bind to a biological target. The reactive handles then allow for the rapid elaboration of these fragments into more potent lead compounds.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound with comprehensive hazard data is not widely available.[3] Therefore, it must be handled with the precautions appropriate for related, potentially hazardous compounds.

-

General Hazards (Inferred from Analogues): Based on the SDS for compounds like 2-bromo-6-fluoropyridine and other halogenated pyridinols, this compound should be considered:

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Always consult the most up-to-date Safety Data Sheet from your supplier before use and perform a thorough risk assessment.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as an intermediate in synthetic chemistry. Its key features—a site for cross-coupling, a nucleophilic hydroxyl group, and a stabilizing fluorine atom—provide a powerful toolkit for the construction of complex molecular architectures. While a comprehensive, publicly available dataset on this specific molecule is sparse, this guide provides a robust framework based on fundamental chemical principles and data from analogous structures. This information should empower researchers to effectively incorporate this versatile building block into their synthetic and drug discovery programs.

References

- 1. This compound | 1256822-94-2 [chemicalbook.com]

- 2. 1256822-94-2|this compound|BLD Pharm [bldpharm.com]

- 3. syinnovation.co.kr [syinnovation.co.kr]

- 4. aksci.com [aksci.com]

- 5. 1256822-94-2 | this compound | Boroncore [boroncore.com]

- 6. 2-Bromo-6-fluoropyridin-3-ol1256822-94-2,Purity99%_Hangzhou J&H Chemical Co., Ltd. [molbase.com]

- 7. This compound,1256822-94-2-Amadis Chemical [amadischem.com]

- 8. chembk.com [chembk.com]

- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 12. chem.uoi.gr [chem.uoi.gr]

- 13. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 14. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Bromo-6-fluoropyridine, 97% | Fisher Scientific [fishersci.ca]

- 16. 2-Bromo-6-hydroxypyridine | 27992-32-1 [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Bromo-6-fluoropyridin-3-ol: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoropyridin-3-ol is a halogenated pyridinol derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring bromo, fluoro, and hydroxyl groups on a pyridine scaffold, offers multiple strategic points for chemical modification. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its prospective applications as a key intermediate in the synthesis of complex organic molecules. While detailed experimental data in peer-reviewed literature is sparse, this document synthesizes available information from chemical suppliers and contextualizes its potential reactivity and utility based on established principles of organic chemistry and the known importance of fluorinated heterocycles in drug discovery.

Molecular Identity and Physicochemical Properties

This compound is identified by the CAS Number 1256822-94-2.[1][2] The molecule consists of a central pyridine ring substituted with a bromine atom at the 2-position, a fluorine atom at the 6-position, and a hydroxyl group at the 3-position. This substitution pattern results in a molecule with a unique electronic and steric profile, primed for diverse chemical transformations.

The molecular formula is C₅H₃BrFNO, which corresponds to a molecular weight of 191.99 g/mol .[2] Commercial suppliers typically offer this compound at purities of 97% to 99% and recommend storage under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure stability.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1256822-94-2 | [1][2] |

| Molecular Formula | C₅H₃BrFNO | [2] |

| Molecular Weight | 191.99 g/mol | [2] |

| Common Synonyms | 6-Fluoro-3-hydroxy-2-bromopyridine | [4] |

| Recommended Storage | Inert atmosphere, 2-8°C | [2] |

| SMILES Code | OC1=CC=C(F)N=C1Br | [2] |

Note: Experimental data such as melting point, boiling point, and solubility are not widely reported in publicly available literature.

Molecular Structure and Spectroscopic Profile

The structure of this compound, derived from its IUPAC name and SMILES code, is depicted below. The pyridine ring is electron-deficient, and this effect is amplified by the presence of two electron-withdrawing halogen atoms. The hydroxyl group, conversely, is an electron-donating group. This electronic push-pull system significantly influences the molecule's reactivity.

Caption: 2D Structure of this compound.

While specific spectral data is not publicly available, a theoretical analysis suggests the following characteristics:

-

¹H NMR: The spectrum would be expected to show two distinct aromatic proton signals, likely appearing as doublets or doublet of doublets, coupled to each other and potentially showing smaller couplings to the fluorine atom. A broad singlet corresponding to the hydroxyl proton would also be present.

-

¹³C NMR: Five signals for the pyridine ring carbons would be anticipated, each showing coupling to the fluorine atom (J-F coupling). The carbons bonded to bromine, fluorine, and oxygen would be significantly shifted.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Chemical Reactivity

The reactivity of this molecule is governed by its three distinct functional groups, making it a highly valuable synthetic intermediate.

Caption: Reactivity profile of this compound.

-

The Bromine Atom (C2-Br): The bromine at the 2-position is the most versatile handle for modification. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, alkynyl, and amino moieties to build molecular complexity.

-

The Hydroxyl Group (C3-OH): The phenolic hydroxyl group can be readily functionalized. It can be alkylated to form ethers or acylated to form esters, providing a route to modify solubility and introduce new pharmacophores.

-

The Fluorine Atom (C6-F): Fluorine substitution on pyridine rings is known to enhance metabolic stability and modulate pKa, properties highly desirable in drug candidates.[6] While the C-F bond is generally strong, it can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles under forcing conditions, offering another, albeit less common, route for derivatization.

Applications in Drug Discovery and Development

The strategic placement of fluorine atoms and fluoroalkyl groups is a cornerstone of modern medicinal chemistry. Fluorination can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[7] Heterocyclic scaffolds, particularly pyridine, are prevalent in a vast number of approved drugs.

This compound serves as an ideal starting point in a fragment-based drug discovery (FBDD) or lead optimization campaign. Its trifunctional nature allows for systematic, multi-directional elaboration of a molecular scaffold.

Caption: Role as a trifunctional scaffold in drug discovery.

A research program could utilize this building block by:

-

Vector 1 (C-Br): Exploring a variety of substituents via cross-coupling to probe a specific pocket of a target enzyme or receptor.

-

Vector 2 (O-H): Modifying the hydroxyl group to tune physicochemical properties like solubility or to introduce hydrogen bond donors/acceptors.

-

Vector 3 (C-F): While synthetically more challenging, this position could be altered in later stages of lead optimization if required.

This systematic approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the identification of potent and drug-like candidates.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. As with all halogenated aromatic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Based on supplier recommendations, the compound should be stored in a tightly sealed container under an inert atmosphere and kept in a cool, dark place.[2]

Conclusion

This compound represents a promising, albeit under-documented, chemical building block for advanced organic synthesis. Its value lies in the orthogonal reactivity of its three functional groups, which can be selectively addressed to construct complex molecular architectures. For researchers in drug discovery, it offers an attractive scaffold for generating diverse chemical libraries with favorable pharmacokinetic properties imparted by the fluoropyridine core. Further disclosure of its experimental properties and synthetic applications in the scientific literature is anticipated to broaden its adoption in both academic and industrial research.

References

- 1. This compound | 1256822-94-2 [chemicalbook.com]

- 2. 1256822-94-2|this compound|BLD Pharm [bldpharm.com]

- 3. molbase.com [molbase.com]

- 4. 6-Fluoro-3-hydroxy-2-bromopyridine 1256822-94-2, China 6-Fluoro-3-hydroxy-2-bromopyridine 1256822-94-2 Manufacturers, China 6-Fluoro-3-hydroxy-2-bromopyridine 1256822-94-2 Suppliers - naskychem [chemnet.com]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Structural Rationale: Understanding Spectroscopic Behavior

The unique substitution pattern of 2-Bromo-6-fluoropyridin-3-ol—featuring a bromine atom, a fluorine atom, and a hydroxyl group on a pyridine core—governs its electronic and magnetic environment. The interplay of the electron-withdrawing effects of the halogens and the nitrogen atom, alongside the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, results in a distinct spectroscopic fingerprint. This guide will deconstruct these influences to predict the compound's behavior in various spectroscopic techniques.

Predicted Spectroscopic Data for this compound

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about its molecular framework.

The ¹H NMR spectrum is expected to exhibit three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one for the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~10.0 - 11.0 | Broad Singlet | 1H | OH | The hydroxyl proton is expected to be significantly deshielded due to hydrogen bonding and the overall electron-withdrawing nature of the ring. Its signal will likely be broad and exchangeable with D₂O. |

| ~7.5 - 7.8 | Doublet of Doublets | 1H | H-4 | This proton is coupled to both H-5 and the fluorine at position 6. The electron-withdrawing bromine and nitrogen atoms will shift this proton downfield. |

| ~7.0 - 7.3 | Doublet of Doublets | 1H | H-5 | This proton is coupled to H-4 and the fluorine at position 6. It is expected to be upfield relative to H-4 due to the influence of the adjacent hydroxyl group. |

Predicted coupling constants:

-

³J(H-4, H-5) ≈ 8-9 Hz

-

⁴J(H-4, F-6) ≈ 2-3 Hz

-

³J(H-5, F-6) ≈ 6-7 Hz

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 (d, ¹JCF ≈ 240-250 Hz) | C-6 | The carbon bearing the fluorine atom will be significantly downfield and will appear as a doublet with a large one-bond carbon-fluorine coupling constant. |

| ~145 - 150 | C-3 | The carbon attached to the hydroxyl group will be deshielded. |

| ~135 - 140 | C-4 | This carbon is deshielded by the adjacent nitrogen and bromine atoms. |

| ~120 - 125 | C-5 | This carbon is expected to be the most upfield of the CH carbons. |

| ~110 - 115 (d, ²JCF ≈ 30-40 Hz) | C-2 | The carbon bearing the bromine atom will be influenced by the adjacent fluorine, showing a smaller two-bond coupling. |

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 1600 - 1550 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring |

| 1450 - 1400 | Medium | C-H in-plane bending |

| 1250 - 1150 | Strong | C-O stretching of the phenol-like hydroxyl group |

| 1100 - 1000 | Strong | C-F stretch |

| 850 - 750 | Medium-Strong | C-H out-of-plane bending |

| 700 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Abundance | Possible Fragment |

| 191 | 193 | High | [M]⁺ (Molecular Ion) |

| 163 | 165 | Medium | [M - CO]⁺ |

| 112 | - | Medium | [M - Br]⁺ |

| 84 | - | Medium | [M - Br - CO]⁺ |

Experimental Protocols for Spectroscopic Analysis

The following are generalized, yet detailed, experimental protocols for obtaining the spectroscopic data for this compound.

NMR Data Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl proton is of interest) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing :

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Identify the chemical shifts of the signals in the ¹³C NMR spectrum.

-

IR Data Acquisition Workflow

Caption: Workflow for FTIR spectroscopic analysis.

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the crystal.

-

Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The software will automatically perform the background subtraction and Fourier transform.

-

Identify the wavenumbers of the major absorption bands.

-

Mass Spectrometry Data Acquisition Workflow

Caption: Workflow for GC-MS analysis.

-

Sample Preparation :

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

Transfer the solution to a standard autosampler vial.

-

-

GC-MS Analysis :

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

-

The compound will be vaporized and separated from the solvent on the GC column. A suitable temperature program should be used to ensure good peak shape and resolution.

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge (m/z) ratio and detected.

-

-

Data Analysis :

-

Examine the resulting mass spectrum to identify the molecular ion peak.

-

Confirm the presence of bromine by observing the characteristic M and M+2 isotopic pattern.

-

Identify the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.

-

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining the predicted spectral data with the detailed experimental protocols, researchers and drug development professionals can confidently identify and characterize this compound, ensuring the integrity and quality of their scientific endeavors. The principles and methodologies outlined herein are broadly applicable to the analysis of other novel small molecules.

A Technical Guide to the Stability, Storage, and Handling of 2-Bromo-6-fluoropyridin-3-ol for Research and Development Applications

Abstract

2-Bromo-6-fluoropyridin-3-ol is a halogenated pyridinol derivative that serves as a critical intermediate in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a reactive bromine atom, an electron-withdrawing fluorine atom, and a nucleophilic hydroxyl group—makes it a versatile building block for synthesizing complex molecular architectures. However, these same functional groups dictate a specific reactivity profile that necessitates rigorous storage and handling protocols to ensure chemical integrity and prevent degradation. This guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines field-proven storage and handling procedures, and offers experimental workflows for stability assessment. The objective is to equip researchers, chemists, and drug development professionals with the knowledge to maintain compound purity, ensure experimental reproducibility, and promote laboratory safety.

Chemical Profile and Inherent Stability Factors

The stability of a chemical compound is not an arbitrary characteristic; it is a direct consequence of its molecular structure. Understanding the interplay of the functional groups within this compound is paramount to predicting its behavior and designing appropriate control strategies.

Molecular Structure and Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, we can extrapolate key properties from its structure and closely related analogs.

| Property | Value / Observation | Rationale & Implication |

| Molecular Formula | C₅H₃BrFNO | - |

| Molecular Weight | 191.99 g/mol | Influences stoichiometry in reactions. |

| Physical Form | Expected to be a solid at room temperature. | Based on analogs like 2-Bromo-6-fluoropyridine (m.p. 30-34°C)[1]. Solid form generally has lower vapor pressure and reactivity than liquid. |

| Acidity (pKa) | Estimated to be weakly acidic. | The hydroxyl group attached to the electron-deficient pyridine ring imparts phenolic character, making it susceptible to deprotonation by bases. |

| Reactivity Centers | 1. C-Br bond: Susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling.[2] 2. -OH group: Phenolic, can undergo O-alkylation, acylation, or oxidation. 3. Pyridine Nitrogen: Weakly basic and can be protonated or coordinated to metals. | The molecule is polyfunctional, offering multiple avenues for both desired synthesis and undesired degradation. |

Predicted Degradation Pathways

The combination of a pyridinol ring and halogen substituents creates vulnerabilities to specific degradation mechanisms. The primary pathways of concern are oxidation, nucleophilic substitution, and photodegradation.

-

Oxidative Degradation: Phenolic compounds, especially those on electron-poor ring systems, can be susceptible to oxidation. Atmospheric oxygen or residual oxidizing agents can initiate reactions leading to the formation of colored quinone-like species or ring-opened products. This process can be accelerated by the presence of trace metal impurities.

-

Nucleophilic Attack: The bromine atom is an excellent leaving group, particularly given the electron-withdrawing fluorine on the same ring. Strong nucleophiles or even moderate ones under elevated temperatures can displace the bromide, leading to impurities. Bases can deprotonate the hydroxyl group, forming a more potent nucleophile that could potentially lead to intermolecular reactions.

-

Photodegradation: Aromatic halogenated compounds can be sensitive to light, particularly in the UV spectrum. Energy absorption can lead to homolytic cleavage of the Carbon-Bromine bond, generating radical species that can initiate chain reactions and polymerization, resulting in complex impurity profiles.

Below is a diagram illustrating these potential degradation routes.

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the chemical profile and general best practices for halogenated pyridines, the following protocols are recommended to ensure long-term stability.[3][4]

Core Storage Conditions

-

Temperature: Store in a cool environment. Refrigeration (2-8°C) is ideal. Avoid freezing, as this can introduce moisture through condensation upon cycling. For routine use, storage in a cool, dry cabinet away from heat sources is acceptable.[5]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is the most critical step to prevent oxidative degradation. After each use, the container should be flushed with inert gas before sealing.

-

Light: The compound must be stored in an amber glass bottle or an opaque container to protect it from light and prevent photodegradation.[6]

-

Moisture: Keep in a tightly sealed container in a dry area or desiccator.[5] The pyridinol moiety is hygroscopic and can absorb atmospheric moisture, which may accelerate degradation.

Incompatible Materials and Segregation

To prevent accidental reactions, this compound must be segregated from the following chemical classes[6][7]:

-

Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, peroxides). Contact can lead to vigorous and potentially explosive reactions.

-

Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide). Will readily deprotonate the hydroxyl group, forming the reactive phenoxide salt.

-

Strong Acids: Can protonate the pyridine nitrogen, altering reactivity and potentially catalyzing degradation.[3]

-

Reactive Metals: (e.g., sodium, potassium, zinc powder). May react with the halogen substituents.

Personal Protective Equipment (PPE) and Handling

Assume the compound is hazardous upon contact, inhalation, and ingestion, consistent with its analogs.[1][3][8]

-

Ventilation: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use nitrile or neoprene gloves. Inspect gloves before use and change them immediately if contamination occurs.

-

Skin Protection: A lab coat is required. Ensure no skin is exposed.

Experimental Protocols for Stability Assessment

A robust stability assessment program is crucial in drug development. The following protocols provide a framework for evaluating the chemical integrity of this compound over time and under stress.

Protocol: Forced Degradation Study

The purpose of a forced degradation (or stress testing) study is to identify likely degradation products and establish that the chosen analytical method is "stability-indicating."

Objective: To generate potential degradants and validate the HPLC-UV/MS method.

Methodology:

-

Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water, 50:50) at a concentration of ~1 mg/mL.

-

Establish Time Zero: Immediately inject an aliquot of the stock solution into the validated HPLC system to obtain the initial purity profile (t=0).

-

Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acidic: Add 0.1 M HCl. Heat at 60°C for 24 hours.

-

Basic: Add 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative: Add 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal: Heat the stock solution at 80°C for 48 hours in the dark.

-

Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).

-

-

Neutralization and Analysis: Before injection, neutralize the acidic and basic samples.

-

HPLC Analysis: Analyze all stressed samples by HPLC-UV, comparing them to the t=0 sample and a control sample stored at 2-8°C. Use a mass spectrometer to identify the mass of any new impurity peaks.

-

Data Evaluation: The method is considered stability-indicating if all degradation peaks are chromatographically resolved from the parent peak. Aim for 5-20% degradation for optimal results.

Caption: Workflow for a forced degradation study.

Summary of Best Practices

| Do | Do Not |

| Store refrigerated (2-8°C) under an inert atmosphere. | Do not store in a freezer or in frequently temperature-cycled locations. |

| Use amber glass containers with tight-fitting caps. | Do not use plastic containers for long-term storage. |

| Flush the container headspace with N₂ or Ar after each use. | Do not leave the container open to the atmosphere. |

| Handle exclusively within a chemical fume hood. | Do not handle on an open bench. |

| Wear appropriate PPE, including goggles, gloves, and a lab coat. | Do not allow skin or eye contact. |

| Segregate from oxidizers, bases, acids, and reactive metals. [7] | Do not store alphabetically without regard to chemical compatibility. |

| Perform regular analytical checks on long-stored material. | Do not assume purity without verification. |

By adhering to these guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes while maintaining a high standard of laboratory safety.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 7. ehs.utoronto.ca [ehs.utoronto.ca]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 2-Bromo-6-fluoropyridin-3-ol for Advanced Chemical Synthesis

This in-depth guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial availability, technical specifications, safe handling, and synthetic applications of the versatile building block, 2-Bromo-6-fluoropyridin-3-ol (CAS No. 1256822-94-2).

Introduction: A Key Intermediate in Modern Medicinal Chemistry

This compound is a halogenated pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its unique trifunctionalized structure, featuring a reactive bromine atom, a fluorine substituent, and a hydroxyl group on a pyridine core, offers a rich platform for a variety of chemical transformations. The strategic placement of these functional groups allows for selective and sequential modifications, making it an attractive starting material for the construction of diverse molecular scaffolds.

The presence of the bromine atom at the 2-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The fluorine atom at the 6-position can influence the electronic properties of the pyridine ring, potentially enhancing the biological activity and metabolic stability of derivative compounds. The hydroxyl group at the 3-position provides a handle for further functionalization, such as etherification or esterification, or can participate in hydrogen bonding interactions with biological targets.

Commercial Availability and Specifications

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The purity and specifications of the compound can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their intended application. Below is a comparative table of representative commercial suppliers and their typical product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| abcr Gute Chemie | 1256822-94-2 | C₅H₃BrFNO | 191.99 g/mol | 95% | Provides basic hazard and precautionary statements. |

| BLD Pharm | 1256822-94-2 | C₅H₃BrFNO | 191.99 g/mol | Not specified | Offers access to NMR, HPLC, LC-MS, and UPLC data; requires cold-chain transportation.[1] |

| Hangzhou J&H Chemical Co., Ltd. | 1256822-94-2 | C₅H₃BrFNO | 191.99 g/mol | 99% | Specifies a lead time of 14 days. |

| ChemUniverse | 1256822-94-2 | C₅H₃BrFNO | 191.99 g/mol | 98% | Provides pricing for various quantities.[2] |

| Apollo Scientific | 1256822-94-2 | C₅H₃BrFNO | 191.99 g/mol | 98% | Provides MDL number.[3] |

| AK Scientific, Inc. | 1256822-94-2 | C₅H₃BrFNO | 191.99 g/mol | 95% | Provides a list of synonyms.[4] |

| Boroncore | 1256822-94-2 | C₅H₃BrFNO | 191.99 g/mol | Not specified | Provides their internal product code.[5] |

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to obtain detailed information on the specific lot, including purity, analytical methods used for quality control, and levels of any impurities.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Hazard Identification:

A Material Safety Data Sheet (MSDS) from the Korean Ministry of Employment and Labor for this compound indicates that it is intended for laboratory chemical research and development purposes only.[6] Based on data for structurally related compounds such as 2-bromopyridine, this compound should be handled with care.[7]

-

Pictograms:

-

Warning

-

-

Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

BLD Pharm recommends storage under an inert atmosphere at 2-8°C and requires cold-chain transportation, suggesting that the compound may be sensitive to heat or moisture.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Synthetic Applications and Experimental Protocols

The trifunctional nature of this compound makes it a versatile building block for a range of organic transformations. The following sections detail its utility in key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and the bromine atom in this compound serves as an excellent handle for such transformations.[8] This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 2-position of the pyridine ring.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving palladium(II) sources like Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) can offer higher efficiency and broader substrate scope, particularly for challenging couplings.[9]

-

Base: A base is required to activate the boronic acid. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.[8]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reaction components.[8]

General Protocol for Suzuki-Miyaura Coupling:

This is a generalized protocol based on reactions with similar bromopyridine substrates and should be optimized for specific starting materials.

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides.[10] This reaction allows for the introduction of primary or secondary amines at the 2-position of this compound, providing access to a wide range of substituted aminopyridines which are common motifs in pharmacologically active compounds.

Causality of Experimental Choices:

-

Catalyst System: This reaction is highly dependent on the choice of palladium precursor and phosphine ligand. Common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂. The ligands are typically bulky and electron-rich phosphines, such as XPhos, RuPhos, or BINAP, which facilitate the catalytic cycle.[11]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[12]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.[12]

General Protocol for Buchwald-Hartwig Amination:

This is a generalized protocol based on reactions with similar bromopyridine substrates and should be optimized for specific starting materials.

-

In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk flask.

-

Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the flask and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery and Medicinal Chemistry

The ability to introduce diverse substituents through cross-coupling reactions makes this compound a valuable tool for generating compound libraries for high-throughput screening and for exploring structure-activity relationships (SAR) in drug discovery programs.

Technical Characterization Data

A thorough characterization of this compound is essential to confirm its identity and purity. While a publicly available Certificate of Analysis with full spectral data is not available, suppliers like BLD Pharm offer access to analytical data upon request.[1] ChemicalBook also indicates the availability of spectral data.[16][17]

Expected Analytical Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should be consistent with the structure, showing distinct signals for the aromatic protons and the hydroxyl proton. The coupling patterns will provide information about the substitution on the pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of signals for the five carbon atoms in the pyridine ring, with chemical shifts influenced by the bromine, fluorine, and hydroxyl substituents.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically reported as a percentage area.

Researchers are strongly encouraged to acquire and interpret this data for each batch of the compound to ensure its quality before use in synthetic procedures.

References

- 1. 1256822-94-2|this compound|BLD Pharm [bldpharm.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 1256822-94-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. aksci.com [aksci.com]

- 5. 1256822-94-2 | this compound | Boroncore [boroncore.com]

- 6. syinnovation.co.kr [syinnovation.co.kr]

- 7. fishersci.com [fishersci.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | 1256822-94-2 [chemicalbook.com]

- 17. This compound(1256822-94-2) 1H NMR [m.chemicalbook.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-Bromo-6-fluoropyridin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of 2-Bromo-6-fluoropyridin-3-ol

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount. This compound has emerged as a particularly valuable building block due to its unique convergence of reactive sites and modulating substituents.[1][2] Its structure is primed for selective modification:

-

Pyridine Core: A foundational element in numerous biologically active compounds.

-

Bromine at C2: An excellent leaving group, serving as the primary handle for palladium-catalyzed cross-coupling reactions.[1]

-

Fluorine at C6: A bioisostere for hydrogen that can significantly modulate the physicochemical properties of the final molecule, including pKa, lipophilicity, and metabolic stability.

-

Hydroxyl at C3: An acidic proton and a site for further functionalization, which requires careful consideration during reaction design to prevent unwanted side reactions or catalyst inhibition.

This guide provides an in-depth exploration of the application of this compound in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights provided are designed to empower researchers to leverage this versatile substrate for the efficient construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely adopted method for creating carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals.[3][4] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][6]

Reaction Principle: The catalytic cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: A base activates the organoboron compound (boronic acid or ester) to form a boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.[6][7]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7]

Caption: General Mechanism of the Suzuki-Miyaura Coupling Reaction.

Field-Proven Insights & Causality

-

Catalyst Selection: For electron-deficient heteroaryl halides like our substrate, standard catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom facilitates the initial oxidative addition step. The choice of ligand is crucial; bulky, electron-rich phosphine ligands can accelerate reductive elimination but may hinder other steps. The balance is key.[8]

-

Base Selection: The presence of the acidic hydroxyl group on the pyridinol ring necessitates careful base selection. While strong bases can accelerate transmetalation, they may deprotonate the hydroxyl group, potentially leading to side reactions or catalyst inhibition. Milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are strongly recommended.[9][10] They are sufficiently basic to promote boronate formation without aggressively interacting with the substrate's hydroxyl group.[6]

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is standard.[4][9] Water is essential for dissolving the inorganic base and facilitating the equilibrium that forms the reactive boronate species.

Representative Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%).

-

Solvent Addition & Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.[9]

-

Reaction: Heat the reaction mixture to 80–100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data: Catalyst & Base Systems for Pyridine Suzuki Couplings

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |

| 1 | Pd₂(dba)₃ (2.5) | SPhos (10) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | Good to Excellent |

| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Toluene/H₂O | 90 | Moderate to Good |

| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DME | 85 | Good to Excellent |

| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | Good to Excellent |

Note: Yields are indicative and highly dependent on the specific boronic acid coupling partner.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a direct route that avoids the harsh conditions of classical methods like the Goldberg or Ullmann reactions.[11] This palladium-catalyzed C-N bond formation is indispensable for synthesizing compounds with aniline and related motifs.

Reaction Principle: The mechanism is analogous to other cross-couplings but tailored for an amine nucleophile.[11][12]

-

Oxidative Addition: Pd(0) adds to the C-Br bond of the substrate.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. This step is often rate-determining.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[12]

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Field-Proven Insights & Causality

-

Ligand is Key: The success of the Buchwald-Hartwig amination hinges on the choice of phosphine ligand. The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) was a breakthrough.[11] These ligands promote the crucial, often difficult, reductive elimination step and stabilize the active monoligated Pd(0) species. The choice of ligand often depends on the amine; for instance, BrettPhos is particularly effective for coupling primary amines.[12]

-

The Base Dilemma: Strong bases like sodium tert-butoxide (NaOtBu) are highly effective at deprotonating the amine, driving the reaction forward.[13] However, they are incompatible with many functional groups, including the hydroxyl group of our substrate. Using NaOtBu would likely lead to deprotonation of the pyridinol, creating a phenoxide that could act as a competing nucleophile or ligand. Therefore, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are the preferred choice.[13][14] While the reaction may be slower, it ensures the integrity of the substrate.

-

Palladium Precatalysts: Modern protocols often utilize palladium "precatalysts" (e.g., G3-XPhos). These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible results and lower catalyst loadings.[13]

Representative Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), cesium carbonate (Cs₂CO₃, 1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%) to an oven-dried vial.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., tert-butanol or toluene).

-

Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80–110 °C. Monitor the reaction's progress by LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired amino-pyridine product.

Data: Ligand Systems for Amination of (Hetero)Aryl Bromides

| Entry | Ligand | Base | Solvent | Temp (°C) | Substrate Scope |

| 1 | XPhos | K₃PO₄ | t-BuOH | 100 | Broad (Primary/Secondary Amines) |

| 2 | RuPhos | Cs₂CO₃ | Toluene | 110 | Broad, good for hindered amines |

| 3 | BrettPhos | LiHMDS | THF | 80 | Selective for Primary Amines[12] |

| 4 | Josiphos-type | K₃PO₄ | Dioxane | 100 | Efficient for heteroaryl chlorides[14] |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, forming a C(sp²)–C(sp) bond.[15][16] This reaction is fundamental to the synthesis of conjugated systems found in organic materials, natural products, and pharmaceuticals.[15]

Reaction Principle: The classic Sonogashira reaction employs a dual catalytic system. A palladium catalyst activates the aryl halide, while a copper(I) co-catalyst activates the alkyne.[16] However, copper can promote undesirable alkyne homocoupling (Glaser coupling).[17] Consequently, copper-free protocols have become increasingly popular, relying on a palladium catalyst and an amine base.[15][18]

Caption: General Workflow for a Copper-Free Sonogashira Reaction.

Field-Proven Insights & Causality

-

The Case for Copper-Free: The primary driver for developing copper-free Sonogashira protocols was to suppress the formation of diynes from the homocoupling of the terminal alkyne.[17][19] This side reaction complicates purification and lowers the yield of the desired product. For complex, multi-step syntheses common in drug development, cleaner reaction profiles are a significant advantage.[19]

-

Catalyst and Base Synergy: In copper-free systems, the amine base (e.g., triethylamine, diisopropylamine) is crucial. It serves not only to deprotonate the terminal alkyne, forming the reactive acetylide in situ, but also acts as a ligand and solvent.[20] Catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are standard, but more advanced, air-stable precatalysts can allow for reactions at room temperature.[19]

-

Solvent Choice: Solvents like THF or DMF are commonly used. The choice can influence the solubility of the reagents and the reaction rate. In many cases, the amine base can serve as the solvent if used in large excess.[20]

Representative Protocol: Copper-Free Sonogashira Coupling

-

Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., a 2:1 mixture of THF and triethylamine), add the palladium catalyst. Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5 mol%).[20]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40–60 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). Reaction times can range from a few hours to overnight.[19]

-

Work-up: Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.

-

Purification: Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter to remove the amine hydrobromide salt. Concentrate the filtrate and purify the crude product by flash column chromatography.

Data: Conditions for Sonogashira Coupling of Bromopyridines

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield |

| 1 | Pd(PPh₃)₄ (5) / CuI (3) | Et₃N | THF | RT | Good (Classic) |

| 2 | PdCl₂(PPh₃)₂ (3) | Et₃N / Piperidine | DMF | 60 | Good (Copper-Free) |

| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | RT | Excellent (Copper-Free)[19] |

| 4 | Pd(OAc)₂ (2) / S-Phos (4) | K₂CO₃ | H₂O | 50 | Good (Aqueous)[18] |

Conclusion

This compound stands as a highly adaptable and strategic intermediate for the synthesis of complex, high-value molecules. Its successful application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions enables the precise installation of aryl, amino, and alkynyl moieties, respectively. Mastery of these transformations requires a nuanced understanding of the interplay between the substrate's intrinsic properties—particularly the acidic hydroxyl group—and the rational selection of catalyst, ligand, base, and solvent. The protocols and insights detailed herein provide a robust framework for researchers to confidently and efficiently utilize this powerful building block in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. benchchem.com [benchchem.com]

- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Notes & Protocols: 2-Bromo-6-fluoropyridin-3-ol as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it a privileged structure in drug design.[1][4] The strategic incorporation of fluorine into this scaffold can further enhance metabolic stability, binding affinity, and lipophilicity, critical parameters in developing potent and selective therapeutic agents.[5][6] This guide provides a comprehensive overview and detailed protocols for utilizing 2-bromo-6-fluoropyridin-3-ol, a highly functionalized building block, for the synthesis and evaluation of novel kinase inhibitors. We will explore the synthetic utility of its reactive handles and provide step-by-step methodologies for inhibitor synthesis, in vitro kinase activity profiling, and cell-based efficacy assessment.

Introduction: The Strategic Value of the this compound Scaffold

Protein kinases are a major class of therapeutic targets, with their dysregulation being a hallmark of many diseases, especially cancer.[7][8] The development of small molecule kinase inhibitors has revolutionized treatment paradigms. The this compound scaffold is particularly valuable for this purpose due to three key features:

-

The 2-Bromo Position: This serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[9][10][11] This allows for the efficient installation of various amine-containing moieties, which are often crucial for engaging with the hinge region of the kinase ATP-binding pocket.

-

The 6-Fluoro Position: The fluorine atom can modulate the pKa of the pyridine nitrogen and participate in favorable interactions with the target protein. It can also serve as a site for nucleophilic aromatic substitution (SNAr) under specific conditions, allowing for further diversification.

-

The 3-Hydroxyl Group: The phenol-like hydroxyl group can act as a key hydrogen bond donor or acceptor, anchoring the inhibitor to the active site. It also provides a vector for further modification, for example, through etherification to explore additional binding pockets.

This combination of orthogonal reactive sites enables the rapid construction of diverse chemical libraries for screening and optimization against various kinase targets.

Synthetic Strategy: From Building Block to Potent Inhibitor

A common and effective strategy for elaborating the this compound core involves a sequential cross-coupling approach. The workflow below illustrates a typical path from the starting material to a final candidate compound, followed by biological evaluation.

Caption: High-level workflow from synthesis to biological evaluation.

Protocol: Buchwald-Hartwig Amination of this compound

This protocol describes the coupling of an exemplar aromatic amine to the 2-position of the pyridine ring. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, and the choice of ligand and base is critical for achieving high yields, especially with heteroaromatic substrates.[12][13]

Rationale: We use a palladium catalyst with a sterically hindered phosphine ligand (e.g., XPhos), which promotes the challenging reductive elimination step to form the C-N bond. Sodium tert-butoxide is a strong, non-nucleophilic base required for catalyst turnover.[12] Toluene is a common high-boiling solvent suitable for this reaction.

Materials:

-

This compound

-

Aniline (or desired amine partner)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

-

Schlenk flask or sealed reaction vial

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

-

Add sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous toluene via syringe.

-

Add the aniline coupling partner (1.2 eq) via syringe.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Upon completion, cool the mixture to room temperature and quench by slowly adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 2-amino-6-fluoropyridin-3-ol derivative.

Biological Evaluation: Assessing Kinase Inhibition and Cellular Effects

Once a purified compound is obtained, its biological activity must be quantified. This is a multi-step process that begins with assessing direct enzyme inhibition and progresses to evaluating its effect on cancer cells.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the ability of a synthesized compound to inhibit the activity of a specific kinase. The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[14][15]

Rationale: This is a direct and quantitative method to assess the potency of an inhibitor against its purified target enzyme.[8] By measuring ADP production, it provides a universal assay format applicable to virtually any kinase.[16] A dose-response curve allows for the precise calculation of the IC₅₀ value, a key metric of inhibitor potency.[17][18]

Materials:

-

Purified, active kinase of interest

-

Specific peptide substrate for the kinase

-

Synthesized inhibitor (dissolved in 100% DMSO)

-

Staurosporine (positive control inhibitor, in DMSO)

-

ATP (at Kₘ concentration for the kinase)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega or similar)

-

White, opaque 384-well plates

Procedure:

-

Compound Plating: Prepare a serial dilution of your synthesized inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from 10 mM stock. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include DMSO-only wells (negative control) and Staurosporine wells (positive control).

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in Kinase Assay Buffer.

-

Add the kinase/substrate mix to the wells containing the compounds.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Prepare an ATP solution in Kinase Assay Buffer.

-

Initiate the reaction by adding the ATP solution to all wells.

-

Incubate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Data Acquisition & Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Normalize the data: set the average signal of the DMSO control as 100% activity and the average signal of the highest concentration of Staurosporine as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.[19][20]

-

| Compound | Target Kinase | Inhibitor IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |

| Inhibitor-001 | Kinase A | 25 | 8 |

| Inhibitor-001 | Kinase B | 3,500 | 12 |

| Inhibitor-001 | Kinase C | >10,000 | 25 |

Table 1: Example data format for in vitro kinase inhibition screening. The data illustrates the potency and selectivity of a hypothetical inhibitor.

Protocol: Cell Viability XTT Assay

After confirming direct enzyme inhibition, the next step is to determine if the compound can enter cells and exert an anti-proliferative or cytotoxic effect. The XTT assay is a colorimetric method that measures the metabolic activity of living cells, which is often used as a proxy for cell viability.[21][22][23]

Rationale: Cell-based assays are crucial for confirming that a compound has the necessary properties (e.g., cell permeability) to be effective in a biological system.[24][25] The XTT assay is a reliable, high-throughput method where a water-soluble formazan dye is produced, eliminating the solubilization step required for the older MTT assay.[21][22]

Caption: Workflow for the XTT cell viability assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Synthesized inhibitor (dissolved in 100% DMSO)

-

XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent like PMS)

-

Clear, flat-bottomed 96-well plates

-